MAPK3 Inhibition Potency: Emodin-8-glucoside Outperforms Aloe Emodin 8-glucoside and Chrysophanol-8-glucoside
In a direct computational comparison of 21 anthraquinones, emodin-8-glucoside exhibited the highest predicted binding affinity and lowest inhibition constant (Ki) for MAPK3 (mitogen-activated protein kinase 3) among its glycosylated analogs. The Ki value for emodin-8-glucoside was 430.14 pM, which is approximately 1.8-fold lower (i.e., more potent) than that of aloe emodin 8-glucoside (790.15 pM) and chrysophanol-8-glucoside (pulmatin, 793.77 pM) [1]. This indicates that the specific glycosylation pattern of emodin-8-glucoside confers a unique advantage in targeting the MAPK3 active site.
| Evidence Dimension | MAPK3 Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | 430.14 pM |
| Comparator Or Baseline | Aloe emodin 8-glucoside: 790.15 pM; Chrysophanol-8-glucoside (pulmatin): 793.77 pM |
| Quantified Difference | Emodin-8-glucoside Ki is 1.8x lower than comparators |
| Conditions | Computational modeling (molecular docking) against MAPK3 active site; ΔGbinding values also reported |
Why This Matters
This data directly quantifies a target-specific potency advantage of emodin-8-glucoside over structurally similar glycosides, which is critical for researchers selecting a lead compound for MAPK3-related studies.
- [1] Hindawi. Table 1: Natural Anthraquinones as Promising MAPK3 Inhibitors for Complementary Cancer Therapy. Journal of Chemistry. 2023. View Source
